molecular formula C15H16N2O B6286075 1-(Naphthalene-2-carbonyl)piperazine CAS No. 610802-12-5

1-(Naphthalene-2-carbonyl)piperazine

Cat. No. B6286075
CAS RN: 610802-12-5
M. Wt: 240.30 g/mol
InChI Key: AVNWRHYYFFLLRK-UHFFFAOYSA-N
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Description

1-(Naphthalene-2-carbonyl)piperazine is a chemical compound with the molecular weight of 276.77 . It is a hydrochloride salt and is usually available in powder form .


Molecular Structure Analysis

The InChI code for 1-(Naphthalene-2-carbonyl)piperazine is 1S/C15H16N2O.ClH/c18-15(17-9-7-16-8-10-17)14-6-5-12-3-1-2-4-13(12)11-14;/h1-6,11,16H,7-10H2;1H . This indicates the presence of a six-membered ring containing two opposing nitrogen atoms.


Physical And Chemical Properties Analysis

1-(Naphthalene-2-carbonyl)piperazine is a hydrochloride salt and is usually available in powder form . It has a molecular weight of 276.77 . The compound is stored at room temperature .

Scientific Research Applications

I have conducted a search for the scientific research applications of “1-(Naphthalene-2-carbonyl)piperazine”, but unfortunately, the available information does not provide a detailed breakdown of unique applications for this compound. The sources mainly offer this compound for purchase for pharmaceutical testing and as a high-quality reference standard for accurate results .

Safety and Hazards

The safety information for 1-(Naphthalene-2-carbonyl)piperazine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Target of Action

It is often used for pharmaceutical testing , suggesting that it may interact with various biological targets.

Mode of Action

Related compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . This suggests that 1-(Naphthalene-2-carbonyl)piperazine might also interact with targets in a similar manner, leading to changes in cellular processes.

Result of Action

Related compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that 1-(Naphthalene-2-carbonyl)piperazine might have similar effects.

properties

IUPAC Name

naphthalen-2-yl(piperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(17-9-7-16-8-10-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,16H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNWRHYYFFLLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalene-2-carbonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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